Viminol
Overview
Description
Viminol is an opioid analgesic developed by the drug company Zambon in the 1960s . It is based on the α-pyrryl-2-aminoethanol structure, which is unique among opioids . This compound has both antitussive (cough suppressing) and analgesic (pain reducing) effects . It is marketed under the brand name Dividol .
Mechanism of Action
Target of Action
Viminol is an opioid analgesic . The primary targets of opioids like this compound are the opioid receptors in the central nervous system and the gastrointestinal tract . These receptors play a crucial role in pain perception and relief .
Mode of Action
This compound has six different stereoisomers, each with varying properties . The 1S-(R,R)-disecbutyl isomer is a μ-opioid full agonist, which means it binds to and activates the μ-opioid receptors, leading to analgesic effects . The 1S-(S,S)-disecbutyl isomer, on the other hand, is an antagonist .
Biochemical Pathways
Like other opioids, it is likely to affect the release of neurotransmitters such as dopamine and endorphins, which are involved in pain perception and reward pathways .
Pharmacokinetics
A study on a related compound, 2f-viminol, found that its primary metabolites were n-dealkylation (sec-butyl) + hydroxylation and n-dealkylation (sec-butyl) . These metabolites should be confirmed in authentic samples .
Result of Action
This compound has both antitussive (cough suppressing) and analgesic (pain reducing) effects . It also has additional effects similar to other opioids, including sedation and euphoria . Since this compound is supplied as a racemic mixture of agonist and antagonist isomers, the abuse potential and respiratory depression tend to be less than that of μ-opioid full agonist drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of any medication can be influenced by factors such as the patient’s overall health, the presence of other medications, and individual genetic variations .
Biochemical Analysis
Biochemical Properties
Viminol interacts with various enzymes and proteins in the body. It has six different stereoisomers, four of which are inactive . The 1S-(R,R)-disecbutyl isomer is a μ-opioid full agonist around 5.5 times more potent than morphine . The nature of these interactions is primarily through the opioid receptors in the nervous system, which are proteins that bind opioids.
Cellular Effects
This compound, like other opioids, has significant effects on various types of cells, particularly neurons in the central nervous system. It influences cell function by binding to opioid receptors, which are G protein-coupled receptors that inhibit the release of neurotransmitters . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to opioid receptors in the brain. The 1S-(R,R)-disecbutyl isomer of this compound is a μ-opioid full agonist . This means it binds to the μ-opioid receptor and activates it, leading to the analgesic effects. This activation can also lead to changes in gene expression within the cells.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are similar to other opioids. It is classified as a novel opioid, with effects similar to heroin and fentanyl . Adverse events, including deaths, have been reported in the literature .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Like other opioids, it has a threshold effect, where a minimum dose is needed to see an effect. At high doses, toxic or adverse effects can occur .
Preparation Methods
Viminol is synthesized through a series of chemical reactions involving the α-pyrryl-2-aminoethanol structure . The synthetic route typically involves the reaction of 2-chlorobenzyl chloride with pyrrole to form 1-(2-chlorobenzyl)pyrrole . This intermediate is then reacted with di-sec-butylamine and ethylene oxide to yield this compound . Industrial production methods follow similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
Viminol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound can yield secondary amines.
Substitution: Halogen substitution reactions can produce derivatives like 2F-Viminol.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like fluorine gas . Major products formed from these reactions include N-oxides, secondary amines, and halogenated derivatives .
Scientific Research Applications
Viminol has several scientific research applications:
Chemistry: This compound is used as a reference compound in the study of opioid receptor interactions.
Biology: It is used in research to understand the biological mechanisms of pain and cough suppression.
Medicine: This compound is studied for its potential use in pain management and as a cough suppressant.
Comparison with Similar Compounds
Viminol is unique among opioids due to its α-pyrryl-2-aminoethanol structure . Similar compounds include:
2F-Viminol: A fluorinated derivative of this compound that is more potent and has lower acute toxicity.
Pentazocine: An opioid with a mixed agonist-antagonist profile similar to this compound.
Morphine: A well-known opioid that is less potent than the active isomer of this compound.
This compound’s uniqueness lies in its mixed agonist-antagonist profile and its ability to produce fewer side effects compared to other opioids .
Properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN2O/c1-5-16(3)24(17(4)6-2)15-21(25)20-12-9-13-23(20)14-18-10-7-8-11-19(18)22/h7-13,16-17,21,25H,5-6,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILPIBYANAFGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)O)C(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864987 | |
Record name | 1-{1-[(2-Chlorophenyl)methyl]-1H-pyrrol-2-yl}-2-[di(butan-2-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21363-18-8 | |
Record name | Viminol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21363-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Viminol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021363188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viminol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13353 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-{1-[(2-Chlorophenyl)methyl]-1H-pyrrol-2-yl}-2-[di(butan-2-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Viminol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIMINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPV54G6XBG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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